2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole
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Overview
Description
2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a benzoxazole ring, a piperazine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with an aldehyde under reflux conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction with 2-chloroethylamine. Finally, the methoxyphenyl group is attached via a palladium-catalyzed cross-coupling reaction . Industrial production methods may involve the use of nanocatalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the benzoxazole ring.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) oxide nanoparticles . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzoxazole derivatives .
Scientific Research Applications
2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract . By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and relaxation of smooth muscles . This mechanism is particularly relevant for its potential use in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: Another alpha1-adrenergic receptor antagonist used to manage hypertension.
What sets this compound apart is its unique combination of a benzoxazole ring and a methoxyphenyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H23N3O2S/c1-24-19-9-5-3-7-17(19)23-12-10-22(11-13-23)14-15-26-20-21-16-6-2-4-8-18(16)25-20/h2-9H,10-15H2,1H3 |
InChI Key |
AEFFAERGIKPYMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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